Pyridin-3-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine
Description
Historical Context and Discovery
The development of Pyridin-3-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine emerged from the broader exploration of pyridine-containing compounds in medicinal chemistry research, particularly within the context of developing novel therapeutic agents with enhanced selectivity and potency. The compound's synthesis and characterization were part of systematic efforts to create libraries of pyridine derivatives that could serve as potential pharmacological tools and drug candidates. Research into pyridine and pyrimidine derivatives as multitarget compounds has revealed their promising role as dual binding site inhibitors, with particular emphasis on their ability to occupy multiple binding cavities in biological targets.
The historical significance of this compound class can be traced to the recognition that pyridine-containing amines exhibit unique pharmacological properties, stemming from their ability to form strong interactions with biological targets through multiple binding modes. The incorporation of trimethoxybenzyl groups into these structures represents a strategic approach to modulating the electronic and steric properties of the parent pyridine system. The systematic investigation of such compounds has contributed to our understanding of structure-activity relationships in heterocyclic chemistry and has provided valuable insights into the design of bioactive molecules.
The compound has been synthesized and studied as part of broader research programs focused on developing new chemical entities with potential applications in various therapeutic areas. The synthesis methodology typically involves reductive amination processes, which have been optimized to provide high yields and purities suitable for biological evaluation. These synthetic approaches have been refined over time to address challenges associated with the formation of carbon-nitrogen bonds in systems containing both pyridine and substituted benzyl components.
Nomenclature and Identification Parameters
This compound follows systematic chemical nomenclature conventions established by the International Union of Pure and Applied Chemistry. The compound's systematic name reflects its structural composition, with the pyridin-3-ylmethyl portion indicating the presence of a methylene group attached to the third position of a pyridine ring, while the 3,4,5-trimethoxy-benzyl component describes the substituted benzyl group bearing three methoxy substituents at the 3, 4, and 5 positions of the benzene ring. Alternative nomenclature includes the designation as 1-pyridin-3-yl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine, which emphasizes the connectivity between the pyridine and benzyl portions through the central amine linkage.
The compound is also recognized by several synonyms in chemical databases, including various registry identifiers that facilitate its identification across different chemical information systems. The naming conventions reflect the compound's classification as a secondary amine, where the nitrogen atom serves as the central connecting point between two distinct aromatic systems. The systematic approach to nomenclature ensures consistent identification across scientific literature and regulatory databases, enabling researchers to accurately reference and study this specific molecular entity.
Database entries consistently utilize standardized naming protocols that account for the compound's stereochemical and constitutional features. The nomenclature system also accommodates alternative naming schemes that may emphasize different structural aspects, such as the functional group classification or the substitution pattern on the aromatic rings. This comprehensive naming approach facilitates communication within the scientific community and ensures accurate identification in chemical supply chains and research applications.
Chemical Classification and Family
This compound belongs to the broader class of organic compounds known as amines, specifically categorized as a secondary aliphatic amine due to the presence of two organic substituents attached to the nitrogen atom. Within the amine classification system, this compound represents a specialized subset characterized by the incorporation of both pyridine and substituted benzyl functionalities, positioning it at the intersection of heterocyclic and aromatic amine chemistry. The compound's structural features align it with the family of pyridylmethylamines, which are recognized for their diverse biological activities and synthetic utility in medicinal chemistry applications.
From a functional group perspective, the molecule contains multiple pharmacophoric elements that contribute to its classification as a potential bioactive compound. The pyridine ring system provides basic nitrogen functionality capable of hydrogen bonding and coordination interactions, while the trimethoxybenzyl group contributes electron-rich aromatic character with multiple sites for potential metabolic modification. This combination of structural elements places the compound within the category of mixed heterocyclic-aromatic amines, a class that has demonstrated significant promise in pharmaceutical research and development.
The compound's classification extends to its role as a synthetic intermediate and building block in organic synthesis. Its structural features make it particularly valuable for the construction of more complex molecular architectures through various coupling reactions and functional group transformations. The presence of the amine functionality provides opportunities for further derivatization through acylation, alkylation, and other nitrogen-centered reactions, expanding its utility in synthetic chemistry applications.
| Classification Category | Specific Designation | Structural Basis |
|---|---|---|
| Primary Classification | Secondary Amine | Two organic substituents on nitrogen |
| Heterocyclic Classification | Pyridylmethylamine | Pyridine ring system connectivity |
| Aromatic Classification | Substituted Benzylamine | Trimethoxybenzyl substituent |
| Pharmacophoric Classification | Mixed Aromatic-Heterocyclic | Dual aromatic system architecture |
Molecular Identifiers and Registry Information
This compound is registered under the Chemical Abstracts Service number 212392-67-1, which serves as its primary numerical identifier in chemical databases and regulatory systems. The compound's molecular formula is established as C16H20N2O3, reflecting the presence of sixteen carbon atoms, twenty hydrogen atoms, two nitrogen atoms, and three oxygen atoms within its molecular structure. The molecular weight is calculated as 288.34 grams per mole, providing essential information for stoichiometric calculations and analytical characterization.
The compound is catalogued in the PubChem database under the Compound Identifier 1075949, which provides access to comprehensive structural, physical, and chemical property information. Additional database registrations include entries in ChEMBL and other specialized chemical information systems that facilitate research and development activities. The International Chemical Identifier key is recorded as GSFGBWAMPNKPKR-UHFFFAOYSA-N, providing a unique computational representation of the molecular structure.
Simplified Molecular Input Line Entry System notation for the compound is documented as COC1=CC(=CC(=C1OC)OC)CNCC2=CN=CC=C2, which provides a linear text representation of the molecular connectivity. This notation system enables computational processing and database searching while maintaining structural accuracy. The compound's registry information also includes various commercial identifiers used by chemical suppliers and research institutions, facilitating procurement and quality control processes in research applications.
| Identifier Type | Value | Source/Database |
|---|---|---|
| Chemical Abstracts Service Number | 212392-67-1 | Chemical Abstracts Service |
| PubChem Compound Identifier | 1075949 | National Center for Biotechnology Information |
| Molecular Formula | C16H20N2O3 | Computational Analysis |
| Molecular Weight | 288.34 g/mol | Computational Analysis |
| International Chemical Identifier Key | GSFGBWAMPNKPKR-UHFFFAOYSA-N | International Union of Pure and Applied Chemistry |
| Simplified Molecular Input Line Entry System | COC1=CC(=CC(=C1OC)OC)CNCC2=CN=CC=C2 | Computational Chemistry |
Properties
IUPAC Name |
1-pyridin-3-yl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-19-14-7-13(8-15(20-2)16(14)21-3)11-18-10-12-5-4-6-17-9-12/h4-9,18H,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFGBWAMPNKPKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNCC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridin-3-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-3-carboxaldehyde and 3,4,5-trimethoxybenzylamine.
Condensation Reaction: The aldehyde group of pyridine-3-carboxaldehyde reacts with the amine group of 3,4,5-trimethoxybenzylamine under acidic or basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Pyridin-3-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can further modify the compound, especially if there are additional functional groups present.
Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions with nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halides, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups onto the benzene ring.
Scientific Research Applications
Pyridin-3-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It may be used in the development of new materials with specific properties, such as polymers or nanomaterials.
Biological Studies: The compound can be used in biological assays to study its effects on various biological systems.
Mechanism of Action
The mechanism of action of Pyridin-3-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the context of its use. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- The 3,4,5-trimethoxybenzyl group is a common pharmacophore in analogs, enhancing lipophilicity and receptor binding .
- Substitution at the pyridine ring (e.g., 2-pyridyl vs. 3-pyridyl) significantly alters bioactivity. For example, TMPBz (2-pyridyl) exhibits potent non-competitive histamine antagonism (IC₅₀: 0.13 μM) in guinea pig ileum, whereas 3-pyridyl derivatives show weaker activity .
Antihistaminic Activity in Guinea Pig Ileum
Key Findings :
- TMPBz and DE-TMPBZ (ethylenediamine derivatives) exhibit superior non-competitive antagonism, likely due to their extended linker enabling deeper receptor interaction .
Substituent Effects on Activity
- Methoxy Groups: The 3,4,5-trimethoxy substitution enhances electron density and steric bulk, improving binding to aromatic receptor pockets. This is evident in BDT, where the trimethoxy aniline moiety boosts reactivity toward nitric oxide (NO) .
- Pyridine Position : 2-Pyridyl derivatives (e.g., TMPBz ) outperform 3-pyridyl analogs in histamine antagonism, likely due to optimized hydrogen bonding with histamine receptors .
- Linker Flexibility : Ethylenediamine-based analogs (e.g., DE-TMPBZ ) show higher potency than rigid linkers, as flexibility allows conformational adaptation during receptor binding .
Biological Activity
Pyridin-3-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article delves into its biological activity, synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 288.34 g/mol. The structure includes a pyridine ring linked to a benzylamine moiety with three methoxy groups, which are crucial for its biological activity.
Synthesis Methods
The synthesis of this compound typically involves:
- Starting Materials : Pyridine-3-carboxaldehyde and 3,4,5-trimethoxybenzylamine.
- Condensation Reaction : The aldehyde reacts with the amine under acidic or basic conditions to form an imine intermediate.
- Reduction : The imine is reduced using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the final product.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzyme pathways, which is crucial in therapeutic applications. For instance, it may inhibit enzymes involved in cancer cell proliferation or inflammatory processes.
- Receptor Modulation : Its structural features suggest potential interactions with neurotransmitter receptors, which could lead to neuroprotective effects or modulation of mood disorders.
Case Studies and Research Findings
Recent studies have highlighted the compound's promising biological activities:
- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values in the low micromolar range for certain derivatives against MCF7 breast cancer cells and A549 lung cancer cells .
- Antimicrobial Properties : Investigations into its antimicrobial activity have shown effectiveness against several bacterial strains, suggesting potential applications in treating infections.
- Neuroprotective Effects : Some studies have explored its effects on neuronal cells, indicating that it may protect against oxidative stress-induced damage .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Pyridin-4-ylmethyl-(3,4-dimethoxy-benzyl)-amine | Similar pyridine and benzyl structure | Fewer methoxy groups may affect solubility |
| 2-(Pyridin-4-yl)ethylamine | Lacks methoxy groups | Simpler structure; different biological profile |
| 3-(Pyridin-2-yl)propanamide | Contains an amide bond | Different reactivity; potential for different biological activity |
Q & A
Q. What are the standard synthetic routes for Pyridin-3-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine, and how are intermediates purified?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 3,4,5-trimethoxybenzyl chloride with pyridin-3-ylmethylamine in dry acetonitrile under reflux, followed by purification via recrystallization (e.g., using acetonitrile) . Characterization involves IR spectroscopy (e.g., ν(N-H) at ~3300 cm⁻¹ and ν(C-O) from methoxy groups at ~1250 cm⁻¹) and ¹H NMR (e.g., methoxy protons at δ 3.7–3.9 ppm and aromatic protons in the pyridine ring at δ 7.1–8.5 ppm) .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign methoxy (δ 3.7–3.9 ppm), benzyl CH₂ (δ 3.9–4.2 ppm), and pyridine aromatic protons (δ 7.1–8.5 ppm).
- IR : Identify N-H stretches (~3300 cm⁻¹), C-O (methoxy, ~1250 cm⁻¹), and aromatic C=C (~1600 cm⁻¹) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental data (e.g., bond length discrepancies in crystallography vs. DFT)?
- Methodological Answer : Use density functional theory (DFT) with hybrid functionals (e.g., PBE0 or B3LYP) and basis sets (e.g., 6-31G*) to optimize geometry. Compare computed bond lengths/angles with X-ray data. For example, deviations in Co-S bond lengths in cobalt complexes were resolved via natural bond orbital (NBO) analysis, revealing non-covalent interactions . Tools: Gaussian, AIMAll for topology analysis .
Q. What strategies optimize reaction yields when synthesizing analogs with varying pyridine substituents?
- Methodological Answer :
- Solvent Screening : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity.
- Catalysis : Use phase-transfer catalysts (e.g., TBAB) for biphasic reactions .
- Temperature Control : Slow evaporation (e.g., methanol at 4°C) improves crystal purity .
Monitor by TLC/HPLC and adjust stoichiometry (e.g., 1.2:1 amine:benzyl chloride) .
Q. How do structural modifications (e.g., methoxy vs. hydroxyl groups) impact biological activity in anti-inflammatory assays?
- Methodological Answer :
- In Vitro Assays : Test COX-1/COX-2 inhibition (IC₅₀ via ELISA) and DPPH radical scavenging (IC₅₀ comparison).
- SAR Analysis : Replace 3,4,5-trimethoxy with 3,4-dihydroxy to assess hydrogen bonding effects.
- Molecular Docking : Use AutoDock Vina to predict binding affinity to TNF-α or IL-6 .
Q. What protocols ensure compound stability during long-term storage for pharmacological studies?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
